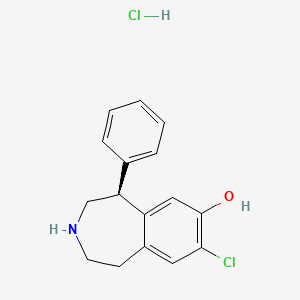

(5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride

説明

(5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride is a chemical compound known for its significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is a hydrochloride salt form of Nor-S-(-)-SCH-23388, which is a selective dopamine D1 receptor antagonist. Its unique properties make it a valuable tool for studying dopamine-related functions and disorders.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride typically involves multiple steps, starting from readily available starting materials. The process includes the formation of the core structure followed by the introduction of specific functional groups. The reaction conditions often involve the use of various reagents and catalysts to achieve the desired product with high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet research and commercial demands. The use of advanced equipment and techniques helps in maintaining the quality and consistency of the product.

化学反応の分析

Types of Reactions

(5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds

科学的研究の応用

(5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of dopamine receptor interactions and as a tool for developing new chemical entities.

Biology: The compound is employed in research related to neurotransmitter functions and signaling pathways.

Medicine: It serves as a valuable tool in the study of neurological disorders, including Parkinson’s disease and schizophrenia, by modulating dopamine receptor activity.

Industry: The compound’s unique properties make it useful in the development of pharmaceuticals and diagnostic agents.

作用機序

(5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride exerts its effects by selectively binding to dopamine D1 receptors, inhibiting their activity. This interaction affects various molecular targets and pathways involved in dopamine signaling. By blocking the D1 receptors, the compound can modulate neurotransmitter release and neuronal activity, providing insights into the role of dopamine in various physiological and pathological processes.

類似化合物との比較

Similar Compounds

Some compounds similar to (5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride include:

- SCH-23390 hydrochloride

- SKF-83566 hydrochloride

- R-(+)-SCH-23390 hydrochloride

Uniqueness

This compound is unique due to its high selectivity for dopamine D1 receptors and its specific stereochemistry, which contributes to its distinct pharmacological profile. This selectivity makes it a valuable tool for studying dopamine-related functions without significant interference from other receptor subtypes.

生物活性

(5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride is a hydrochloride salt of Nor-S-(-)-SCH-23388, which is recognized as a selective dopamine D1 receptor antagonist. This compound is significant in the fields of neuroscience and pharmacology due to its role in modulating dopamine-related functions and its potential therapeutic applications in various neuropsychiatric disorders.

| Property | Value |

|---|---|

| IUPAC Name | (5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol; hydrochloride |

| CAS Number | 107128-79-0 |

| Molecular Formula | C16H17ClNO |

| Molecular Weight | 310.2 g/mol |

The compound exerts its biological effects by selectively binding to dopamine D1 receptors. This interaction inhibits the activity of these receptors, which plays a crucial role in neurotransmitter signaling pathways associated with movement, cognition, and emotion. By blocking D1 receptors, this compound can modulate neurotransmitter release and neuronal activity, providing insights into the role of dopamine in various physiological and pathological processes .

Dopamine Receptor Interaction

Research has shown that this compound selectively antagonizes D1 receptors with minimal effects on other receptor types such as D2 and adrenergic receptors. This specificity makes it a valuable tool for studying the dopaminergic system .

Case Studies

- Dopamine Dysfunction in Neurological Disorders : A study highlighted the use of this compound in investigating dopamine receptor occupancy in patients with Parkinson's disease using positron emission tomography (PET). The findings suggested that selective D1 antagonism could influence motor control and cognitive functions .

- Schizophrenia Research : Another investigation focused on the role of D1 receptors in schizophrenia. The administration of this compound provided insights into potential therapeutic avenues for managing symptoms related to dopamine dysregulation .

In Vitro and In Vivo Studies

In vitro studies have demonstrated that this compound can alter neurotransmitter release patterns in neuronal cultures. In vivo studies further corroborate these findings by showing behavioral changes in animal models following administration of the compound. These studies often measure parameters such as locomotion and cognitive performance to assess the impact on dopaminergic signaling .

特性

IUPAC Name |

(5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO.ClH/c17-15-8-12-6-7-18-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,18-19H,6-7,10H2;1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHOTRUZLPTFOY-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H](C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746884 | |

| Record name | (5S)-8-Chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107128-79-0 | |

| Record name | (5S)-8-Chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。